PROTAC Degradation Cooperativity: Trans-Cyclohexyl Linker Enables Degradation Activity Where the Cis Analog Is Completely Inactive
In a direct molecular matched-pair comparison within the LRRK2-targeting PROTAC XL01126 series, the trans-cyclohexyl linker-containing PROTAC (XL01126) exhibited potent, cooperative degradation of LRRK2 across three cell types, whereas the cis-cyclohexyl analog (cis-XL01126) showed no significant degradation (NDO) under identical conditions [1][2]. High-resolution co-crystal structures revealed that the trans linker adopts a rigid 'stick-out' conformation favoring ternary complex formation, while the cis linker collapses into a folded-back conformation featuring intramolecular contacts and long-range VHL interactions that abrogate productive ternary complex geometry [1]. The trans compound demonstrated consistently weaker binary VHL-binding affinity than cis across the entire matched-pair series [1].
| Evidence Dimension | LRRK2 degradation activity (DC50) and downstream target engagement (pRab10 EC50) in R1441C LRRK2 MEFs at 4 h treatment |
|---|---|
| Target Compound Data | DC50 (LRRK2) = 15 nM; Dmax = 89%; EC50 (pRab10) = 30 nM |
| Comparator Or Baseline | cis-XL01126 (cis-cyclohexyl linker analog): DC50 = NDO (no degradation observed); EC50 (pRab10) = 158 nM |
| Quantified Difference | DC50: 15 nM vs. inactive (NDO); EC50: 30 nM vs. 158 nM (5.3-fold inferior); Dmax: 89% vs. 0% |
| Conditions | R1441C LRRK2 mutant mouse embryonic fibroblasts (MEFs); 4 h treatment; Western blot quantification of LRRK2 and phospho-Rab10 levels [2] |
Why This Matters
Procurement of the trans stereoisomer is mandatory for PROTAC linker applications requiring productive ternary complex formation and cellular degradation activity; the cis isomer is functionally inactive despite stronger binary binding, making stereochemical purity a critical quality attribute.
- [1] Pierri, M., Liu, X., Kroupova, A., Rutter, Z., Hallatt, A. J., & Ciulli, A. (2024). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorganic & Medicinal Chemistry Letters, 110, 129861. View Source
- [2] Liu, X., Kroupova, A., Rutter, Z., et al. (2022). Discovery of XL01126. J. Med. Chem., 65(19), 12876–12899. Table 1. View Source
